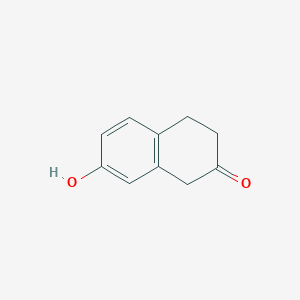

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Overview

Description

7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is a compound related to the naphthalene family, which is a class of polycyclic aromatic hydrocarbons. Naphthalene derivatives are of significant interest due to their various applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The studies related to this compound focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and varying yields. For instance, a derivative, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in a seven-step process with an overall yield of 44% . The synthesis involved methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, followed by hydrogenolysis and demethylation. Another study reported the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a one-pot, three-component reaction in water, highlighting the efficiency and simplicity of the process . These methods demonstrate the diverse synthetic approaches that can be applied to naphthalene derivatives.

Molecular Structure Analysis

The molecular structures of naphthalene derivatives are confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques ensure the accurate identification of the synthesized compounds and their structural integrity. The molecular structure is crucial for the compound's properties and reactivity.

Chemical Reactions Analysis

Naphthalene and its derivatives undergo various chemical reactions, with one of the most significant being their interaction with hydroxyl radicals in the gas phase . This reaction is particularly important in environmental chemistry, as naphthalene is a common polycyclic aromatic hydrocarbon found in urban air. The study of these reactions helps in understanding the atmospheric lifetimes of these compounds and the formation of oxidation products, which may include persistent air toxics .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as their absorption coefficients, maximum wavelength, and fluorescence emission wavelength, are measured to determine their suitability for applications like fluorescence imaging . For example, the fluorescent hydroxyl naphthalene-1,4-dione derivatives synthesized in one study emitted green light in solution, which could be useful for various analytical applications . The synthesis of pharmaceutical intermediates like 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid also highlights the importance of understanding these properties for drug development .

Scientific Research Applications

DNA Binding Agent

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one derivatives have been explored for their potential as DNA binding agents. A study demonstrated the synthesis of a derivative, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, which showed mild growth inhibitory effects on leukemic cells and was found to bind to calf thymus DNA and poly(deoxyribonucleotides) (Kundu, 1980).

Molecular Structure Analysis

Structural analysis of derivatives of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one has been conducted using spectral and X-ray diffraction studies. These studies help in establishing the crystal structure and molecular configuration of these compounds, which is crucial in understanding their chemical properties and potential applications (Obregón-Mendoza et al., 2015).

Pharmacological Activities

Reviewing the chemistry and pharmacology of related naphthoquinone derivatives, such as 7-Methyljugulone, revealed a variety of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. These findings underscore the potential therapeutic applications of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one derivatives in various medical fields (Mbaveng & Kuete, 2014).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one have been used in the synthesis of various compounds. For example, the synthesis of tritium-labelled compounds for use as thromboxane synthetase inhibitors highlights the versatility of these derivatives in creating labeled compounds for biochemical studies (Fontana & Vicario, 1991).

Solvent Polarity Sensors

Compounds based on the 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one structure have been synthesized and studied for their photophysical properties, such as solvent polarity sensors. This research contributes to the development of new fluorescent materials for sensing applications (Lopez & Abelt, 2012).

Antiprotozoal and Cytotoxic Properties

Research into the derivatives of naphthalene, closely related to 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one, revealed antiprotozoal and cytotoxic properties. These compounds have shown activity against protozoan parasites and cancer cells, indicating their potential in developing new antiprotozoal and anticancer agents (Ganapaty et al., 2006).

Future Directions

properties

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOEHIVHXTMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400755 | |

| Record name | 7-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

CAS RN |

37827-68-2 | |

| Record name | 7-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)